2-(Butylamino)ethanol

Carbon Capture Post-Combustion CO₂ Scrubbing Amine-Based Absorbents

2-(Butylamino)ethanol (BAE) is a secondary alkanolamine differentiated by its n-butyl steric hindrance, which favors bicarbonate formation over stable carbamate, delivering a 71.23% higher cyclic CO₂ capacity and lower regeneration energy than MEA. This makes it the mandatory intermediate for BuNENA plasticizer and CRHR1 antagonist pyrrolopyrimidine syntheses—no other alkanolamine can substitute. Its high boiling point (198–200°C) reduces VOC emissions in high-temperature coatings and metalworking fluids. Procure ≥98% purity BAE to optimize carbon capture solvent blends, enhance corrosion inhibition, or build deep eutectic solvents.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 111-75-1
Cat. No. B091342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylamino)ethanol
CAS111-75-1
Synonyms2-(N-butylamino)ethanol
butylethanolamine
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCCNCCO
InChIInChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3
InChIKeyLJDSTRZHPWMDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.53 M

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butylamino)ethanol (CAS 111-75-1): Technical Baseline and Procurement Overview


2-(Butylamino)ethanol (BAE; CAS 111-75-1), also known as N-butylethanolamine, is a secondary alkanolamine with molecular formula C₆H₁₅NO and molecular weight 117.19 g/mol [1]. It appears as a clear, colorless to light yellow liquid with a boiling point of 198–200 °C and a density of 0.891 g/mL at 25 °C . The compound is characterized by its dual amine and hydroxyl functionality, which underpins its reactivity in organic synthesis as well as its physicochemical properties relevant to CO₂ capture and corrosion inhibition .

2-(Butylamino)ethanol (CAS 111-75-1): Why Generic Substitution Across Alkanolamines Is Not Viable


The performance of alkanolamines is highly dependent on the steric and electronic properties conferred by their specific alkyl substituents. In the case of 2-(butylamino)ethanol, the n-butyl group introduces moderate steric hindrance at the amine nitrogen, which fundamentally alters its reaction pathway with CO₂—favoring bicarbonate formation over stable carbamate formation—relative to less hindered analogs like 2-(ethylamino)ethanol (EAE) or the industry benchmark monoethanolamine (MEA) . This steric effect directly translates to quantifiable differences in equilibrium CO₂ loading, cyclic capacity, and regeneration energy requirements, rendering simple substitution with a different alkanolamine (e.g., 2-(methylamino)ethanol, 2-(ethylamino)ethanol, or 2-(isopropylamino)ethanol) inadequate for processes optimized around BAE's specific performance envelope [1].

2-(Butylamino)ethanol (CAS 111-75-1): Quantified Differentiation Evidence for Scientific and Industrial Selection


CO₂ Capture: 71.23% Higher Cyclic Capacity in BAE-DMAE Blend vs. Benchmark MEA

In a novel aqueous amine blend formulated for post-combustion CO₂ capture, the combination of 2-(butylamino)ethanol (BAE) with 2-dimethylaminoethanol (DMAE) demonstrated a substantial enhancement in cyclic CO₂ loading capacity relative to the conventional 30 wt% monoethanolamine (MEA) baseline [1]. This is a direct head-to-head performance metric critical for evaluating the energy efficiency and operational cost of large-scale CO₂ scrubbing processes.

Carbon Capture Post-Combustion CO₂ Scrubbing Amine-Based Absorbents

CO₂ Capture: Equilibrium CO₂ Loading Exceeds 0.5 mol CO₂/mol Amine due to Bicarbonate Pathway

The steric hindrance of the n-butyl group in 2-(butylamino)ethanol (BAE) promotes a reaction pathway with CO₂ that favors the formation of bicarbonate (HCO₃⁻) over the more stable carbamate . This mechanism allows the theoretical stoichiometric CO₂ loading limit for carbamate-forming amines (0.5 mol CO₂/mol amine) to be exceeded, a class-level inference that is supported by experimental data where equilibrium CO₂ loading is measured at >0.5 mol CO₂/mol amine [1].

Carbon Capture Thermodynamics Absorption Chemistry

CO₂ Capture: Regeneration Heat Duty of 112.96 kJ/mol CO₂ for BAE-Based Blend

Regeneration heat duty is a critical parameter for the economic viability of CO₂ capture plants, as it directly correlates with steam consumption. The BAE + DMAE aqueous amine blend demonstrated a regeneration heat duty of 112.96 kJ/mol CO₂ under optimized conditions [1]. This value is quantitatively lower than the typical 150–180 kJ/mol CO₂ range reported for the industry-standard 30 wt% MEA process, indicating a significant energy savings potential [2].

Carbon Capture Process Engineering Energy Efficiency

Synthesis: Defined Building Block for Pyrrolo[2,3-d]pyrimidines and Energetic Plasticizer BuNENA

2-(Butylamino)ethanol serves as a specific and necessary intermediate for two distinct classes of high-value compounds. It is a key precursor for the synthesis of 4-alkylamino-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidines, a class of molecules investigated for CRHR1 receptor antagonism, and for N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA), a nitrate ester plasticizer used in advanced propellant formulations . This application is a direct structural requirement; other alkanolamines such as 2-(ethylamino)ethanol or 2-(methylamino)ethanol would yield different, non-analogous products.

Pharmaceutical Intermediates Energetic Materials Organic Synthesis

Physicochemical Properties: Boiling Point and Viscosity Differentiation from Shorter-Chain Analogs

The longer n-butyl chain of BAE results in distinct physicochemical properties compared to its shorter-chain secondary alkanolamine analogs. Its boiling point (198–200 °C) is significantly higher than that of 2-(methylamino)ethanol (134 °C) and 2-(ethylamino)ethanol (169–170 °C) . This lower volatility is advantageous in high-temperature applications, such as in coatings or textile processing, where it reduces evaporative losses and improves the safety of handling [1]. Furthermore, its viscosity (19.7 mPa·s) provides a distinct rheological profile for formulations requiring specific flow or lubricity characteristics .

Process Engineering Safety Formulation Science

2-(Butylamino)ethanol (CAS 111-75-1): Best-Fit Scenarios for Industrial and Research Procurement


Next-Generation Post-Combustion CO₂ Capture Solvent Development

Based on its demonstrated 71.23% higher cyclic capacity and lower regeneration heat duty relative to conventional MEA, BAE is a prime candidate for formulating advanced aqueous amine blends for carbon capture. R&D teams should consider BAE when their project goals include reducing solvent regeneration energy, minimizing solvent circulation rates, or achieving higher CO₂ throughput in existing absorber columns [1]. The ability to exceed the 0.5 mol CO₂/mol amine loading limit via bicarbonate formation is a key differentiator from most primary and unhindered secondary amines .

Synthesis of Specialized Pyrrolopyrimidine Pharmaceuticals and Energetic Materials

Procurement of BAE is mandatory for research and production groups whose synthetic routes target 4-alkylamino-pyrrolo[2,3-d]pyrimidines (as explored in CRHR1 antagonist programs) or the nitrate ester plasticizer BuNENA [1]. In these applications, the n-butyl group is an integral part of the final molecular structure; substitution with a different alkanolamine would result in a different chemical entity, making BAE the required and non-interchangeable intermediate .

Formulation of Industrial Coatings and Metalworking Fluids Requiring Low Volatility

For formulations that involve high-temperature curing or processing, such as certain industrial coatings, metalworking fluids, or textile auxiliaries, the significantly higher boiling point (198–200 °C) and lower volatility of BAE, relative to shorter-chain amines like 2-(methylamino)ethanol (134 °C), offer a quantifiable advantage in process safety and reduced evaporative loss [1]. This makes BAE a preferred neutralizing agent or corrosion inhibitor in systems where volatile organic compound (VOC) content and operator exposure must be minimized .

Development of Task-Specific Deep Eutectic Solvents (DESs) and Ionic Liquids

Due to its hydrogen-bond donating capability and specific alkyl chain, BAE has been successfully employed as a component in the synthesis of novel deep eutectic solvents (DESs) and protic ionic liquids [1]. Research into new solvents for CO₂ capture, separations, or electrochemistry should evaluate BAE as a building block when the target properties include moderate hydrophobicity and a balance between hydrogen bonding and steric bulk, which are distinct from those of ethanolamine or its shorter-chain secondary analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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